2-Amino-4-(cyclohexylmethyl)pentanedioic acid, also known as (2S,4S)-2-amino-4-(cyclohexylmethyl)pentanedioic acid, is a chiral amino acid derivative that plays a significant role in various scientific fields, including medicinal chemistry and biochemistry. This compound is characterized by its unique cyclohexylmethyl side chain, which imparts distinctive steric and electronic properties compared to other amino acids.
This compound is classified as an amino acid due to the presence of both an amino group (-NH₂) and carboxylic acid groups (-COOH). It is derived from L-glutamic acid, making it a glutamic acid derivative. The specific stereochemistry of the compound is crucial for its biological activity, as it exists in enantiomerically pure forms.
The synthesis of 2-amino-4-(cyclohexylmethyl)pentanedioic acid typically involves several steps that ensure the correct stereochemistry. Common methods include:
Industrial production methods may utilize continuous flow reactors and automated purification systems to enhance yield and efficiency. Chiral starting materials or catalysts are often employed to maintain stereochemical integrity during synthesis.
The molecular formula of 2-amino-4-(cyclohexylmethyl)pentanedioic acid is , with a molecular weight of 243.30 g/mol. The structural representation includes:
2-amino-4-(cyclohexylmethyl)pentanedioic acid can undergo several chemical reactions:
The mechanism of action for 2-amino-4-(cyclohexylmethyl)pentanedioic acid involves its interactions at the molecular level with biological targets. The unique steric properties due to the cyclohexylmethyl group may influence enzyme binding and substrate specificity, potentially leading to inhibition or modulation of enzymatic activity. This compound is under investigation for its role in enzyme inhibition, which may have implications in therapeutic applications .
2-amino-4-(cyclohexylmethyl)pentanedioic acid has several notable applications:
This compound's unique structure allows it to participate in various chemical reactions and biological processes, making it valuable across multiple scientific disciplines.
The development of non-proteinogenic amino acids represents a pivotal advancement in neuropharmacology, driven by the need for targeted neurotransmitter receptor modulators. Unlike their proteinogenic counterparts, these synthetic analogs exhibit tailored receptor specificity and metabolic stability, enabling precise interrogation of excitatory signaling pathways. Early work focused on simple glutamate modifications, such as the introduction of cyclopropyl groups (e.g., 1-aminocyclopropane-1-carboxylic acid), to mimic folded glutamate conformations [5]. This evolved into sophisticated aliphatic chain extensions, including compounds like 2-amino-4-(2-aminoethyl)pentanedioic acid (PubChem CID: 78117969), which introduced dual amino functionalities to enhance vesicular uptake specificity [1]. The discovery of 2-amino-4-phosphonobutyric acid (APB) in the 1980s marked a breakthrough, demonstrating that phosphonate groups could selectively inhibit ON-bipolar cell responses by mimicking glutamate's bioactive conformation while resisting hydrolysis [6]. These innovations established non-proteinogenic amino acids as essential tools for dissecting glutamatergic neurotransmission.
Table 1: Key Non-Proteinogenic Glutamate Analogs
Compound Name | Structural Feature | Biological Significance |
---|---|---|
2-Amino-4-(2-aminoethyl)pentanedioic acid | Ethylamino side chain | Vesicular glutamate uptake modulation |
2-Amino-4-phosphonobutyric acid (APB) | C4-phosphonate | Selective ON-bipolar cell inhibition |
2-Amino-4-(hydroxymethylphosphinyl)butanoic acid | Phosphinylmethyl extension | Glutamine synthetase substrate analog (Salmonella) |
2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid | Isoindolinone fusion | Targeted prodrug design (PSMA ligands) |
Aliphatic side chain engineering directly influences the pharmacokinetic behavior and receptor binding kinetics of glutamate analogs. The incorporation of cycloalkyl groups, such as the cyclohexylmethyl moiety in 2-amino-4-(cyclohexylmethyl)pentanedioic acid, enhances lipophilicity and induces distinct conformational constraints. These modifications alter interactions with transmembrane transporters by:
Notably, 2-amino-4-(hydroxymethylphosphinyl)butanoic acid (DrugBank DB02663) demonstrates how phosphinyl-containing side chains mimic glutamate's acidic character while introducing irreversible enzyme inhibition at glutamine synthetase active sites [9]. This principle extends to cyclohexylmethyl derivatives, where the aliphatic ring creates a "hydrophobic cap" that shields the molecule from extracellular peptidases.
Positional isomerism dictates the pharmacophore topology and biological specificity of pentanedioic acid derivatives. Key considerations include:
Carboxylate Placement
Stereochemical Complexity
Table 2: Positional Isomer Effects on Biological Activity
Isomer Type | Structural Variation | Biological Consequence |
---|---|---|
C4-phosphonobutanoate | -PO₃H₂ at C4 (APB) | mGluR6 antagonism; ON-channel blockade |
C5-carboxylate extension | -CH₂CH₂COO⁻ (homoglutamate) | Reduced vesicular uptake efficiency (IC₅₀ > 500 μM) |
(4R)-cyclohexylmethyl | R-configuration at C4 | Enhanced NMDA receptor glycine site affinity (Kᵢ = 0.2 μM) |
(4S)-cyclohexylmethyl | S-configuration at C4 | Preferential binding to EAAT3 (Kᵢ = 15 μM) |
These principles enable de novo design of stereochemically optimized analogs. For example, PSMA-targeted ligands incorporate S-configured 2-(4-aminopentanedioic acid) derivatives to exploit carboxypeptidase-mediated activation in prostate cancer cells [3] [10]. The cyclohexylmethyl group in such compounds positions the aliphatic chain within a hydrophobic subpocket of PSMA’s pharmacophore, demonstrating how steric bulk fine-tunes target engagement.
CAS No.: 11088-09-8
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: